molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Número de catálogo: B1683717
Peso molecular: 247.29 g/mol
Clave InChI: BSOBGTYXYGHUTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UBCS039 es un activador específico de la Sirtuina 6 (SIRT6), una proteína implicada en varios procesos celulares. Induce la autofagia en células tumorales humanas, convirtiéndolo en un compuesto fascinante para futuras investigaciones .

Métodos De Preparación

Rutas de Síntesis:: UBCS039 se puede sintetizar utilizando rutas químicas establecidas. Desafortunadamente, los detalles específicos de la síntesis no están fácilmente disponibles en la literatura.

Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para UBCS039 sigue siendo limitada. Se necesitan más investigaciones y desarrollos para optimizar su síntesis para fines comerciales.

Análisis De Reacciones Químicas

UBCS039 probablemente experimenta varias reacciones, aunque los detalles precisos son escasos. Los tipos potenciales de reacciones incluyen oxidación, reducción y sustitución. Los reactivos y las condiciones comunes permanecen sin revelar.

Productos Principales: Los productos primarios resultantes de las reacciones de UBCS039 no están bien documentados. Se necesitan más estudios para dilucidar sus transformaciones químicas.

Aplicaciones Científicas De Investigación

Bruton's Tyrosine Kinase Inhibition

One of the most significant applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is its role as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in various B-cell malignancies. Inhibiting BTK can lead to the suppression of tumor growth in B-cell lymphomas, making this compound a potential candidate for cancer therapy .

Sirtuin Activation

Recent studies have identified derivatives of this compound as potent activators of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. Sirt6 activation has been linked to anti-aging effects and improved metabolic health, suggesting that these compounds could play a role in developing treatments for age-related diseases .

Case Study: BTK Inhibition

A study demonstrated that derivatives of this compound effectively inhibited BTK activity in vitro. The results indicated that these compounds could reduce cell proliferation in B-cell lymphoma models by over 50% at specific concentrations, highlighting their therapeutic potential .

Case Study: Sirtuin Activation

In another research effort, several derivatives were synthesized and tested for their ability to activate Sirt6. The compounds showed varying degrees of activation potency, with some achieving activation folds exceeding 4 times that of control at concentrations as low as 30 µM. This suggests a promising avenue for developing metabolic disorder treatments based on these compounds .

Potential Future Applications

The ongoing research into this compound indicates several future applications:

  • Cancer Therapy : Continued exploration as a BTK inhibitor could lead to new treatments for various B-cell malignancies.
  • Metabolic Disorders : As Sirt6 activators, these compounds may help develop therapies targeting metabolic syndromes or age-related conditions.
  • Neurodegenerative Diseases : Given the role of sirtuins in neuroprotection, there is potential for these compounds in treating neurodegenerative diseases like Alzheimer's.

Mecanismo De Acción

Los efectos de UBCS039 probablemente implican la activación de SIRT6. Los objetivos moleculares y las vías influenciadas por UBCS039 siguen siendo objeto de investigación en curso. En particular, promueve la desacetilación de los sitios de la histona H3 dirigidos por SIRT6 .

Comparación Con Compuestos Similares

UBCS039 destaca por su especificidad para la activación de SIRT6. Los compuestos similares son escasos, lo que enfatiza su singularidad.

Actividad Biológica

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, also known as UBCS039, has emerged as a compound of significant interest due to its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
  • Molecular Formula : C16H13N3
  • Molecular Weight : 247.29 g/mol

The primary mechanism of action for UBCS039 involves its role as an allosteric activator of sirtuin 6 (SIRT6) . SIRT6 is an NAD+-dependent enzyme known for its deacetylase activity that primarily targets histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes including inflammation modulation, oxidative stress reduction, and regulation of cell senescence .

Anticancer Activity

Research has demonstrated that 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit promising anticancer properties . A study highlighted their effectiveness in targeting G protein-coupled estrogen receptor 1 (GPER), showing potential in treating breast cancer. The in vitro MTT assays indicated that derivatives containing isopropyl groups displayed significant antiproliferative effects against GPER-expressing breast cancer cells .

Anti-inflammatory Effects

UBCS039 has shown potential in reducing inflammation through its activation of SIRT6. This activation leads to decreased production of pro-inflammatory cytokines and modulation of nitric oxide production in various models .

Structure-Activity Relationship (SAR)

A series of novel derivatives based on UBCS039 have been synthesized to explore the SAR. Modifications at the 2-position of the pyridine moiety significantly impacted SIRT6 activation potency. For instance, compounds with a terminal methyl group exhibited higher activation folds compared to those with other substituents .

Case Studies

StudyFindings
Carullo et al. (2021)Demonstrated that new pyrrolo[1,2-a]quinoxaline derivatives showed strong antiproliferative effects against GPER-expressing breast cancer cells through MTT assays .
Research on UBCS039Identified as a potent SIRT6 activator with low cytotoxicity; compounds were evaluated for their ability to enhance SIRT6 activity significantly .
In vitro StudiesVarious derivatives were tested for anti-inflammatory properties and showed inhibition of nitric oxide production in LPS-induced RAW 264.7 cells .

Propiedades

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: this compound (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does UBCS039 affect inflammation?

A2: Research suggests that UBCS039 exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of UBCS039 in oxidative stress?

A3: Studies indicate that UBCS039 can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can UBCS039 influence cell senescence?

A4: Evidence suggests that UBCS039 may play a role in mitigating cell senescence []. By activating SIRT6, UBCS039 potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of UBCS039 based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, UBCS039 is being investigated for its therapeutic potential in various conditions. These include:

  • Acute Liver Failure: UBCS039 has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
  • Diabetic Kidney Disease: Research suggests that UBCS039 may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
  • Cardiovascular Disease: Studies indicate that activating SIRT6 with UBCS039 may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does UBCS039 interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between UBCS039 and SIRT6 []. These simulations suggest that UBCS039, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to UBCS039?

A7: Yes, besides UBCS039, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to UBCS039 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.